N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide
Overview
Description
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide is a synthetic organic compound that features a piperazine ring substituted with an isobutyryl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with an isobutyryl group. This can be achieved by reacting piperazine with isobutyryl chloride in the presence of a base such as sodium carbonate.
Coupling with Phenylpropanamide: The isobutyryl-substituted piperazine is then coupled with 3-phenylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the compound’s ability to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[4-(4-isobutyryl-1-piperazinyl)phenyl]hexanamide
- N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide
Uniqueness
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylpropanamide moiety. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18(2)23(28)26-16-14-25(15-17-26)21-11-9-20(10-12-21)24-22(27)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,8,13-17H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVNYALXYFNUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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